4-Phenoxy-2,2'-dichloroacetophenone

Material Handling Process Safety Scale-up

Procurement of non-phenoxylated dichloroacetophenones fails to provide the diaryl ether architecture required for specific triazole agrochemicals (e.g., difenoconazole) and voriconazole precursors. This compound offers the exact pharmacophore mapping. - **Targeted synthesis:** Direct precursor for triazole core construction; eliminates additional synthetic steps vs. simpler analogs. - **Operational advantage:** Solid crystalline form (mp 84-87°C) enables precise automated dispensing; no liquid handling contamination risks. - **Quality grades:** ≥99.5% purity (≤0.2% moisture) available for GMP-sensitive nucleophilic substitutions.

Molecular Formula C14H10Cl2O2
Molecular Weight 281.1 g/mol
Cat. No. B13804875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenoxy-2,2'-dichloroacetophenone
Molecular FormulaC14H10Cl2O2
Molecular Weight281.1 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC(=C(C=C2)C(=O)CCl)Cl
InChIInChI=1S/C14H10Cl2O2/c15-9-14(17)12-7-6-11(8-13(12)16)18-10-4-2-1-3-5-10/h1-8H,9H2
InChIKeyKRCGMVVEVLBGMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenoxy-2,2'-dichloroacetophenone: Identity & Procurement


4-Phenoxy-2,2'-dichloroacetophenone (CAS 59867-68-4) is a halogenated aromatic ketone with the molecular formula C14H10Cl2O2 and molecular weight 281.13 . The compound features a dichloroacetyl moiety (α,α-dichloro substitution) attached to a 4-phenoxyphenyl core, producing a crystalline solid that is stable at room temperature . As an α,α-dichloroacetophenone derivative, it serves primarily as a synthetic intermediate rather than a final active ingredient [1]. The compound exhibits solubility in organic solvents including ethanol, dimethyl sulfoxide, and dimethylformamide, while being insoluble in water . Commercially, it is available as a white crystalline powder with purity specifications typically ranging from 97% to ≥99.5% depending on the supplier and intended application grade .

Synthetic intermediate for triazole agrochemicals and azole antifungals
Solid crystalline form simplifies automated dispensing and process safety
High-purity grades available with impurity documentation

4-Phenoxy-2,2'-dichloroacetophenone: Why Substitution Fails


While the dichloroacetophenone class includes multiple commercial intermediates (e.g., 2,4'-dichloroacetophenone [CAS 937-20-2], 2,2-dichloroacetophenone [CAS 2648-61-5], and 2',4'-dichloroacetophenone [CAS 2234-16-4]), substitution among these analogs in multi-step syntheses is not trivial [1]. The 4-phenoxy substitution on the target compound fundamentally alters both electronic properties (resonance effects influencing α-chlorine reactivity) and steric profile relative to non-phenoxylated dichloroacetophenones . Critically, the 4-phenoxy-2,2'-dichloroacetophenone structure maps directly to the pharmacophore requirements of specific azole antifungal scaffolds (e.g., voriconazole intermediates) and certain triazole agrochemicals (e.g., difenoconazole precursors), whereas simpler dichloroacetophenones lack the requisite diaryl ether architecture . The following quantitative evidence dimensions substantiate selection based on material properties, synthetic utility, and regulatory considerations rather than generic class membership.

Electronic and steric shift
4-Phenoxy substitution alters reactivity vs. non-phenoxy dichloroacetophenones, affecting coupling selectivity.
Scaffold mismatch
Only phenoxylated scaffold maps to difenoconazole/voriconazole intermediates; non-phenoxy analogs lack required diaryl ether.
Physical form divergence
Liquid dichloroacetophenones (e.g., CAS 2648-61-5) may introduce volatile handling and cross-contamination risks.

4-Phenoxy-2,2'-dichloroacetophenone: Differentiation Evidence


Solid vs. Liquid Physical State

4-Phenoxy-2,2'-dichloroacetophenone is a white crystalline powder with a melting point of 84-87°C and remains solid at room temperature. In contrast, 2,2-dichloroacetophenone (CAS 2648-61-5) has a melting point of 20-21°C [1] and exists as a liquid under typical laboratory conditions. For industrial-scale processes, the solid crystalline form of the target compound reduces the operational complexity and safety hazards associated with volatile liquid handling, while also simplifying controlled metered addition in solid-phase synthesis workflows.

Physical state
Head-to-head
84–87 °C solid vs. 20–21 °C liquid at 25 °C
Solid form eases industrial metering and reduces vapor exposure.
Material Handling Process Safety Scale-up

Difenoconazole Precursor Synthesis

In the synthesis of difenoconazole, 2,4-dichloroacetophenone undergoes reaction with p-chlorophenol in toluene to yield 4-(4-chlorophenoxy)-2-chloroacetophenone, followed by α-bromination and condensation to form the triazole core [1]. The target compound, 4-phenoxy-2,2'-dichloroacetophenone, represents a direct structural analog wherein the α-chlorination (rather than bromination) provides a distinct reactive handle for subsequent nucleophilic displacement. This α,α-dichloro substitution pattern on the phenoxyacetophenone scaffold aligns specifically with the synthetic pathway requirements for difenoconazole-type triazole fungicides, whereas non-phenoxylated dichloroacetophenones (e.g., 2,4'-dichloroacetophenone) lack the diaryl ether moiety essential for the target fungicide's binding geometry.

Synthetic route
Class-level
4-phenoxy α,α-dichloro scaffold matches difenoconazole pathway requirements
Route convergence depends on correct diaryl ether architecture.
Published for analogous brominated route
Agrochemical Intermediates Triazole Synthesis Difenoconazole

Commercial Purity Benchmarking

Commercial suppliers offer 4-phenoxy-2,2'-dichloroacetophenone at ≥99.5% purity (GC-FID), with defined specifications for moisture (≤0.2% by Karl Fischer), loss on drying (≤0.3%), residue on ignition (≤0.1%), and heavy metals (≤5 ppm total by ICP-MS) . In comparison, generic dichloroacetophenones are frequently supplied at 97-98% purity with minimal supporting analytical documentation . The additional 1.5-2.5% purity differential, combined with quantified limits on moisture and heavy metals, reduces the downstream purification burden in pharmaceutical intermediate applications where metal contamination and hydrolytic degradation of acid chlorides are critical concerns.

Purity benchmark
Data to verify
≥99.5% (GC-FID); moisture ≤0.2%
Higher purity reduces downstream purification steps.
Supplier COA documentation advised
Quality Control Batch Consistency Impurity Profile

Regulatory Hazard Classification

The target compound falls under GHS classification for acute toxicity, skin corrosion/irritation, and serious eye damage/eye irritation [1]. This classification profile is shared with many halogenated acetophenones. However, 2,2-dichloroacetophenone (DAP) carries an additional concern: it has been characterized as a PDK1 inhibitor with documented cytotoxic activity against cancer cell lines [2], introducing a distinct biological hazard profile that may necessitate different handling protocols and waste disposal considerations. For procurement teams sourcing intermediates for non-oncology applications, the absence of documented PDK1 inhibitory activity in 4-phenoxy-2,2'-dichloroacetophenone may simplify regulatory documentation and reduce concerns regarding unintended biological activity.

Hazard profile
Class-level
No documented PDK1 inhibition vs. DAP known inhibitor
May simplify documentation for non-oncology procurement.
Biological data limited to comparator
GHS Classification Regulatory Compliance Workplace Safety

4-Phenoxy-2,2'-dichloroacetophenone: Application Scenarios


Difenoconazole Intermediate Synthesis

Procurement for agrochemical R&D and manufacturing focused on triazole fungicides should prioritize 4-phenoxy-2,2'-dichloroacetophenone based on its structural alignment with the difenoconazole synthetic pathway. The compound's 4-phenoxy substitution and α,α-dichloro electrophilic center map directly to the intermediate architecture required for constructing the triazole heterocycle core, as demonstrated in published difenoconazole synthesis studies [1]. Simpler dichloroacetophenones lacking the phenoxy moiety cannot access this specific scaffold without additional synthetic steps.

α,α-Dichloro Electrophile for Pharma Intermediates

For pharmaceutical intermediate applications where the α,α-dichloro moiety serves as an electrophilic handle for nucleophilic substitution (e.g., constructing azole antifungal scaffolds such as voriconazole precursors), procurement should specify the ≥99.5% purity grade . The documented moisture specification (≤0.2%) is particularly critical for reactions involving moisture-sensitive intermediates, as excess water can hydrolyze the α-chlorine atoms and reduce reaction yield. This purity tier reduces the need for in-house purification prior to use in GMP-relevant synthetic steps.

Solid-Phase Synthesis & Automation

When designing solid-phase or automated parallel synthesis protocols, the solid crystalline nature of 4-phenoxy-2,2'-dichloroacetophenone (mp 84-87°C) provides a distinct operational advantage over liquid dichloroacetophenone analogs . The solid form enables precise gravimetric dispensing using automated powder handling systems, reduces the risk of cross-contamination from volatile liquid transfer, and simplifies storage logistics in high-throughput synthesis environments. This physical property differentiation should guide procurement for automated synthesis platforms.

SAR of Acetophenone Derivatives

For academic laboratories investigating structure-activity relationships (SAR) of acetophenone derivatives as antimicrobial agents or metabolic antagonists, 4-phenoxy-2,2'-dichloroacetophenone offers a defined scaffold with both α,α-dichloro substitution and 4-phenoxy modification . This combination allows systematic comparison against mono-chloro analogs and non-phenoxylated dichloroacetophenones in antifungal or antibacterial screening assays. Procurement for SAR studies should prioritize the specific substitution pattern rather than generic dichloroacetophenones.

Application
Selection Property
Validation Focus
Triazole agrochemical synthesis
4-phenoxy α,α-dichloro scaffold
Difenoconazole route compatibility
Pharma intermediate synthesis
≥99.5% purity with moisture specification
Yield in moisture-sensitive coupling steps
Automated parallel synthesis
Solid crystalline form (mp 84–87 °C)
Gravimetric dispensing and cross-contamination control
Acetophenone SAR studies
α,α-dichloro and 4-phenoxy substitution pattern
Antifungal/antibacterial screening endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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